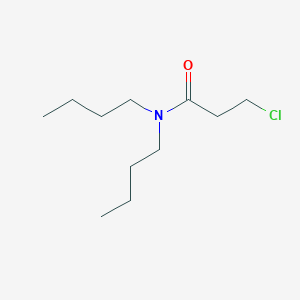
Propanamide, N,N-dibutyl-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N-dibutyl-3-chloro-: is an organic compound with the molecular formula C₁₁H₂₂ClNO and a molecular weight of 219.75 g/mol It is a derivative of propanamide, where the amide nitrogen is substituted with two butyl groups and the third carbon of the propanamide chain is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N,N-dibutyl-3-chloro- can be synthesized through the condensation reaction between N,N-dibutylamine and 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Dehydration Reaction: Another method involves the dehydration of N,N-dibutyl-3-chloropropanoic acid using a dehydrating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of propanamide, N,N-dibutyl-3-chloro- generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propanamide, N,N-dibutyl-3-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form N,N-dibutyl-3-chloropropylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of propanamide, N,N-dibutyl-3-chloro- can lead to the formation of N,N-dibutyl-3-chloropropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: N,N-dibutyl-3-hydroxypropanamide, N,N-dibutyl-3-alkoxypropanamide.
Reduction: N,N-dibutyl-3-chloropropylamine.
Oxidation: N,N-dibutyl-3-chloropropanoic acid.
Scientific Research Applications
Chemistry: Propanamide, N,N-dibutyl-3-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, propanamide, N,N-dibutyl-3-chloro- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Its structural similarity to certain bioactive molecules allows it to modulate biological activities, making it a candidate for drug development.
Industry: In the industrial sector, propanamide, N,N-dibutyl-3-chloro- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: Propanamide, N,N-dibutyl-3-chloro- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chlorine atom and the dibutyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes, leading to alterations in metabolic pathways. Its mechanism of action is often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
- Propanamide, N,N-dibutyl-3-hydroxy-
- Propanamide, N,N-dibutyl-3-methoxy-
- Propanamide, N,N-dibutyl-3-aminopropyl-
Comparison: Propanamide, N,N-dibutyl-3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as propanamide, N,N-dibutyl-3-hydroxy-, the chloro derivative exhibits different reactivity in substitution and elimination reactions. The chlorine atom also influences the compound’s lipophilicity and membrane permeability, affecting its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C11H22ClNO |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
N,N-dibutyl-3-chloropropanamide |
InChI |
InChI=1S/C11H22ClNO/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-10H2,1-2H3 |
InChI Key |
ALAPRJIGPQQKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


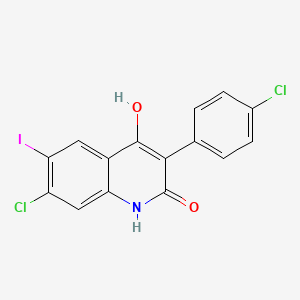

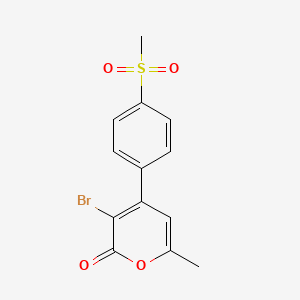
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
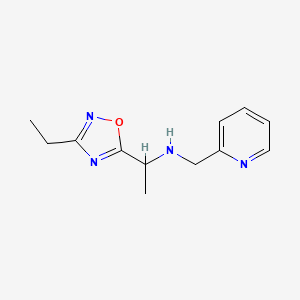

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)

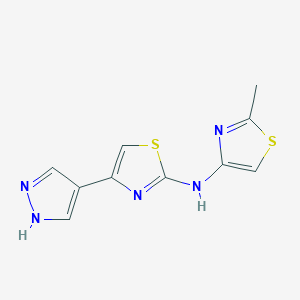
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

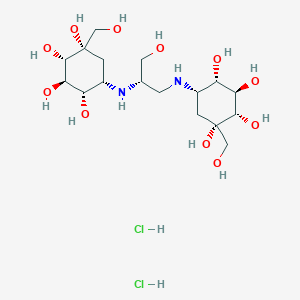
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
